The synthesis of 2-[(p-Nitrophenyl)azo]acetoacetanilide typically involves the following steps:
In industrial settings, these reactions are often scaled up using continuous flow reactors to enhance efficiency and maintain product quality .
The molecular structure of 2-[(p-Nitrophenyl)azo]acetoacetanilide features:
InChI=1S/C16H14N4O4/c1-11(21)15(16(22)17-12-7-3-2-4-8-12)19-18-13-9-5-6-10-14(13)20(23)24/h2-10,15H,1H3,(H,17,22)
FCUWHABSNJYYDW-UHFFFAOYSA-N
This structural configuration imparts distinct chemical properties that influence its reactivity and application in various fields .
2-[(p-Nitrophenyl)azo]acetoacetanilide can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications .
The mechanism of action for 2-[(p-Nitrophenyl)azo]acetoacetanilide primarily revolves around its interactions as a dye:
This mechanism underlies its effectiveness as a dye in textiles and other materials .
2-[(p-Nitrophenyl)azo]acetoacetanilide has several scientific applications:
These applications highlight the compound's versatility across different scientific fields .
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: